Meso-tetratolylporphyrin-mn(iii)chloride
Description
Overview of Porphyrin Macrocycles and Metalloporphyrin Complexes in Chemical Research
Porphyrins are a class of organic heterocyclic macrocycles composed of four modified pyrrole (B145914) subunits linked at their alpha carbon atoms by methine bridges. youtube.com The parent compound of this class is porphine (B87208). The porphyrin macrocycle is an aromatic system, a property that contributes to its notable stability and unique electronic characteristics. youtube.com These compounds are prevalent in nature, forming the core of essential biomolecules like heme in hemoglobin. youtube.com
In chemical research, the porphyrin macrocycle is highly versatile. nih.gov Its inner nitrogen atoms can be deprotonated, allowing it to act as a ligand that can chelate a wide variety of metal ions to form metalloporphyrin complexes. nih.gov The insertion of a metal ion has a significant inductive effect on the π-electron system, profoundly influencing the chemical reactivity, photophysical properties, and biological functions of the macrocycle. nih.gov This tunability has led to their extensive study and application in fields ranging from materials science and sensing to medicine, particularly in photodynamic therapy (PDT). nih.govmdpi.com
Significance of Manganese(III) Porphyrins within Coordination and Catalysis
Among the myriad of metalloporphyrins, manganese(III) porphyrins hold a special place in coordination chemistry and catalysis. The Mn(III) ion has a d4 electron configuration, which renders its porphyrin complexes paramagnetic. gsu.edu This electronic structure significantly affects their absorption and NMR spectra, making these spectroscopic techniques powerful tools for probing their coordination environment and electronic changes upon binding to other molecules (axial ligands). gsu.edu
Manganese(III) porphyrins are particularly renowned as robust catalysts for a variety of chemical transformations. They are frequently used as mimics of biological enzymes, such as Cytochrome P450, to catalyze challenging oxidation reactions. frontierspecialtychemicals.comacs.org Their catalytic applications are extensive and include the epoxidation of olefins, hydroxylation of alkanes, and the cycloaddition of CO2 with epoxides. frontierspecialtychemicals.comresearchgate.netrsc.org Uniquely among metalloporphyrin catalysts, manganese-containing porphyrins have demonstrated the ability to catalyze the selective formation of carbon-fluorine bonds from carbon-hydrogen bonds, a reaction of great importance in the pharmaceutical and agrochemical industries. acs.org The catalytic activity of these complexes can be significantly influenced by their molecular structure and the presence of co-catalysts or axial ligands. northwestern.edufigshare.com
Specific Research Context of Meso-tetratolylporphyrin-Mn(III)chloride
This compound is a specific synthetic metalloporphyrin that has been the subject of focused research due to its distinct catalytic and optical properties. watsonnoke.com This compound is recognized for its applications in catalysis, the degradation of environmental pollutants, and in the development of chemical sensors. watsonnoke.comchalcogen.ro
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 43145-44-4 | chemicalbook.com |
| Molecular Formula | C48H36ClMnN4 | advancedbiochemicals.com |
| Molecular Weight | 759.23 g/mol | advancedbiochemicals.com |
Detailed spectroscopic studies have been conducted to characterize this compound. In toluene (B28343), it exhibits a characteristic UV-Vis spectrum for a Mn(III) porphyrin, often referred to as a "hyper" type spectrum. chalcogen.ronih.gov This is defined by multiple absorption bands, including an intense Soret band. chalcogen.ro
Table 2: Spectroscopic Data of this compound in Toluene
| Band Type | Wavelength (nm) | Source |
|---|---|---|
| Soret Band (V) | 477.5 | chalcogen.ro |
| Q Band (QIII) | 621.5 | chalcogen.ro |
| Q Band (QIV) | 585.0 | chalcogen.ro |
| V Band (Va) | 396.0 | chalcogen.ro |
| VI Band | 373.0 | chalcogen.ro |
A notable research application for this compound is its use as a sensitive material for the detection of organophosphorus compounds like triphenylphosphine (B44618) oxide. chalcogen.ro Studies have shown that upon interaction with this analyte, the intensity of the porphyrin's Soret band decreases, indicating a binding event. The presence of two isosbestic points in the titration spectra confirms the existence of equilibrium processes between the porphyrin and the analyte. chalcogen.ro
Furthermore, Atomic Force Microscopy (AFM) has been used to study the compound's morphology. In a toluene medium, it forms aggregates characterized as multilayered triangular platelets with uniform sizes around 380 nm. chalcogen.ro Upon interaction with triphenylphosphine oxide, the surface morphology changes, resulting in smaller aggregates (232-247 nm) that are homogeneously oriented in parallel rows. chalcogen.ro This demonstrates the compound's potential for use in the formulation of sensors. chalcogen.ro
Properties
Molecular Formula |
C48H38Cl3MnN4 |
|---|---|
Molecular Weight |
832.1 g/mol |
IUPAC Name |
manganese(3+);5,10,15,20-tetrakis(4-methylphenyl)-21,23-dihydroporphyrin;trichloride |
InChI |
InChI=1S/C48H38N4.3ClH.Mn/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;;;;/h5-28,49,52H,1-4H3;3*1H;/q;;;;+3/p-3 |
InChI Key |
RQVBWQJSJSBIQU-UHFFFAOYSA-K |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)N3.[Cl-].[Cl-].[Cl-].[Mn+3] |
Origin of Product |
United States |
Synthetic Methodologies for Meso Tetratolylporphyrin Mn Iii Chloride and Precursors
Synthesis of Meso-tetratolylporphyrin (Free Base Ligand)
The foundational step in preparing meso-tetratolylporphyrin-Mn(III) chloride is the synthesis of the macrocyclic ligand, meso-tetratolylporphyrin (H₂TTP). This is typically achieved through the condensation of pyrrole (B145914) with p-tolualdehyde. Several methods have been developed for this purpose, each with its own advantages and limitations.
The synthesis of meso-substituted porphyrins like meso-tetratolylporphyrin is accomplished by the condensation of an aldehyde and pyrrole, followed by oxidation. chem-station.com The pioneering work in this area was conducted by Paul Rothemund in 1936, establishing a method that has since been refined. wikipedia.orgwikiwand.com
The Rothemund reaction involves the condensation of four equivalents of pyrrole with four equivalents of an aldehyde. wikipedia.org Initially, this reaction required high temperatures (around 150°C) and long reaction times (24 hours) in a sealed tube, often resulting in low yields. chemijournal.com The reaction medium is typically an organic acid, such as acetic or propionic acid. wikipedia.orgwikiwand.com
A significant improvement to this method was introduced by Alan D. Adler and Frederick R. Longo. The Adler-Longo method simplifies the process by conducting the reaction in refluxing propionic acid open to the atmosphere, which allows for air oxidation of the porphyrinogen (B1241876) intermediate. chemijournal.comresearchgate.net This modification shortened the reaction time to about 30 minutes and improved yields to around 20%. wikipedia.orgchemijournal.com However, a notable drawback of this method is the potential for the formation of chlorin (B1196114), a reduced porphyrin, and other tarry by-products, which can complicate purification. chemijournal.comnih.gov
The Lindsey synthesis represents a further refinement, offering milder reaction conditions. nih.govresearchgate.net This two-step, one-flask method involves the acid-catalyzed condensation of the aldehyde and pyrrole at room temperature to form the porphyrinogen intermediate. scite.ai This is followed by the addition of an oxidizing agent, such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), to convert the porphyrinogen to the desired porphyrin. nih.gov The Lindsey method often provides higher yields (30-40%) and is particularly advantageous for aldehydes with sensitive functional groups that would not withstand the harsh conditions of the Adler-Longo method. wikipedia.orgnih.gov
Table 1: Comparison of Major Synthetic Methods for Meso-Substituted Porphyrins
| Method | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Rothemund | Sealed tube, 150°C, 24h, pyridine | Foundational method | Harsh conditions, low yields, limited substrate scope chemijournal.com |
| Adler-Longo | Refluxing propionic acid, 30 min, aerobic | Simpler, faster, improved yields (20%) wikipedia.orgchemijournal.com | Formation of chlorin and tarry by-products chemijournal.comnih.gov |
| Lindsey | Room temperature, acid catalyst, then oxidant (e.g., DDQ) | Mild conditions, higher yields (30-40%), broader substrate scope wikipedia.orgnih.gov | Requires inert atmosphere for the initial condensation nih.gov |
Research has focused on optimizing the reaction conditions of these classical methods to improve yields and purity. One effective strategy involves the use of mixed solvent systems. For instance, employing a mixture of propionic acid, valeric acid, and m-nitrotoluene has been shown to produce higher yields of substituted meso-tetraphenylporphyrins compared to using a single carboxylic acid solvent. researchgate.net The acidity, polarity, and viscosity of the solvent system play a crucial role in the synthesis. researchgate.net
The choice of oxidant is also critical for maximizing the yield of the desired porphyrin. While atmospheric oxygen is utilized in the Adler-Longo method, it can lead to the formation of tetraphenylchlorin (TPC) as a byproduct. arkat-usa.org The use of a stronger oxidant, such as m-nitrotoluene, can more efficiently and selectively oxidize the tetraphenylporphyrinogen intermediate to the desired tetraphenylporphyrin (B126558), minimizing the formation of TPC. researchgate.netarkat-usa.org Studies have shown that the concentration of the oxidant also impacts the final yield, with an optimal concentration existing for maximizing porphyrin production. researchgate.net
Metallation of Meso-tetratolylporphyrin with Manganese Precursors
Once the free base meso-tetratolylporphyrin has been synthesized and purified, the next step is the insertion of manganese into the porphyrin macrocycle. This process, known as metallation, results in the formation of the manganese(III) porphyrin complex.
The insertion of manganese into the porphyrin core is a common procedure in the synthesis of metalloporphyrins. nih.gov A frequently used method involves refluxing the free base porphyrin with a manganese(II) salt, such as manganese(II) chloride tetrahydrate (MnCl₂·4H₂O), in a suitable solvent. chinesechemsoc.orgrsc.org Dimethylformamide (DMF) is a common solvent for this reaction, often with the addition of a base like pyridine. rsc.org During the reflux, the manganese(II) ion is inserted into the porphyrin ring and is subsequently oxidized to manganese(III) by atmospheric oxygen. chinesechemsoc.org
The progress of the metallation reaction can be monitored using techniques like UV-vis spectroscopy and thin-layer chromatography (TLC). rsc.org The completion of the reaction is indicated by the disappearance of the characteristic absorption bands of the free base porphyrin and the appearance of new bands corresponding to the manganese porphyrin.
While the in-situ oxidation of manganese(II) is a common strategy, the direct use of bench-stable manganese(III) sources can also be employed for porphyrin functionalization. Manganese(III) complexes are generally more stable than their manganese(II) counterparts. nih.govsemanticscholar.org The use of pre-formed Mn(III) complexes can be advantageous in certain synthetic contexts, particularly when the reaction conditions required for in-situ oxidation might be detrimental to other functional groups on the porphyrin periphery. The inherent stability of Mn(III) porphyrins makes them a robust platform for further chemical modifications. nih.gov
Advanced Purification and Isolation Techniques for Meso-tetratolylporphyrin-Mn(III)chloride
After the metallation reaction, the crude meso-tetratolylporphyrin-Mn(III) chloride must be purified to remove unreacted starting materials, byproducts, and excess metal salts.
A standard purification protocol involves an initial workup where the reaction mixture is dissolved in a solvent like dichloromethane (B109758) and washed with water to remove the DMF and excess manganese salts. rsc.org The organic phase is then dried and the solvent is removed.
The primary method for purifying both the free base porphyrin and its metal complexes is column chromatography. nih.govumb.edu Silica (B1680970) gel is a commonly used stationary phase, and the eluent is chosen based on the polarity of the compounds to be separated. For instance, a mixture of chloroform (B151607) and methanol (B129727) or dichloromethane can be used to elute the desired manganese porphyrin. chinesechemsoc.orgnih.govnih.gov
For the purification of the free base porphyrin, a specific challenge is the removal of the corresponding chlorin byproduct. One effective method involves treating the crude porphyrin mixture with an oxidizing agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). rsc.org This selectively oxidizes the chlorin to the porphyrin, and the excess quinone and its byproducts can be readily removed by passing the mixture through a short column of alumina. rsc.org
Following chromatographic purification, recrystallization is often employed to obtain the final product in high purity. This typically involves dissolving the compound in a minimum amount of a hot solvent and allowing it to cool slowly, which results in the formation of well-defined crystals. nih.gov
Advanced Spectroscopic and Structural Characterization of Meso Tetratolylporphyrin Mn Iii Chloride
Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy)
Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on the absorption of infrared radiation by its chemical bonds. For Meso-tetratolylporphyrin-Mn(III)chloride, the FTIR spectrum reveals characteristic bands that confirm its structure and the presence of the metal-ligand bond. Key vibrational bands include those associated with the pyrrole (B145914) ring, the tolyl substituents, and, crucially, the Mn-N bond. A band that is considered characteristic of metallated porphyrins appears around 1005-1010 cm⁻¹, which can be assigned to the Cβ-H rocking vibration of the pyrrole ring or the C-N vibration of the pyrrole. nih.govresearchgate.net The disappearance of the N-H stretching vibration, which is present in the free-base porphyrin, is a definitive indicator of metallation. researchgate.net Additionally, a band in the low-frequency region (around 452 cm⁻¹) can be assigned to the Mn-N stretching vibration (ν M-N), directly confirming the coordination of the manganese ion within the porphyrin core. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy of this compound is significantly complicated by the paramagnetic nature of the high-spin Mn(III) center (a d⁴ ion). acs.orgresearchgate.net Paramagnetic metal ions have unpaired electrons that create a strong local magnetic field, leading to very large chemical shift ranges (hyperfine shifts) and substantial broadening of the NMR signals for protons near the metal center. acs.orgnih.gov
Due to these paramagnetic effects, the proton (¹H) NMR signals of the inner porphyrin core, such as the pyrrole protons, are often broadened to the point of being undetectable. researchgate.net The signals of the peripheral protons, like those on the tolyl groups, are also significantly shifted and broadened compared to those in a diamagnetic porphyrin complex. acs.org These shifts are highly sensitive to the electronic structure and the environment of the manganese ion. nih.gov While challenging to interpret, these paramagnetic shifts can provide valuable information about the magnetic properties and the structure of the complex. However, in many practical applications and routine characterizations, the extreme broadening renders standard ¹H and ¹³C NMR spectroscopy difficult, and often researchers report that the analysis was not performed for this reason. researchgate.net
Mass Spectrometry (e.g., High-Resolution ESI Mass Spectrometry)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a fundamental technique for the characterization of this compound, confirming its molecular mass and isotopic distribution. In ESI-MS analysis of manganese(III) porphyrin complexes, the most common observation is the detection of the molecular cation resulting from the loss of the axial chloride ligand. chemicalbook.comresearchgate.net
For this compound, the analysis would prominently feature the [M-Cl]⁺ ion. This occurs as the compound, with a molecular formula of C₄₈H₃₆ClMnN₄ and a molecular weight of 759.23 g/mol , readily loses its chloride counter-ion in the electrospray process. nih.gov The resulting primary ion observed in the positive-ion mode spectrum is the [C₄₈H₃₆MnN₄]⁺ cation. The detection of this species, with its specific mass-to-charge ratio (m/z) and characteristic isotopic pattern derived from the presence of manganese and carbon isotopes, provides unambiguous confirmation of the compound's composition and integrity. In some cases, reduction of the metal center from Mn(III) to Mn(II) can also be observed during the ionization process. chemicalbook.com
| Parameter | Value |
|---|---|
| Molecular Formula | C₄₈H₃₆ClMnN₄ nih.gov |
| Molecular Weight | 759.23 g/mol nih.gov |
| Primary Observed Ion (ESI+) | [M-Cl]⁺ |
| Formula of Primary Ion | [C₄₈H₃₆MnN₄]⁺ |
| Calculated m/z of Primary Ion | ~723.75 |
X-ray Crystallography for Molecular Structure Elucidation
The precise three-dimensional arrangement of atoms in this compound is determined using single-crystal X-ray crystallography. While a public deposition of the specific crystal structure for the meso-tetratolyl derivative was not identified in the searched literature, its structure can be reliably inferred from detailed studies of its close analogue, Chloro(5,10,15,20-tetraphenylporphyrinato)manganese(III) ([Mn(TPP)Cl]). Current time information in Cass County, US.
These studies reveal a five-coordinate manganese(III) ion at the center of the porphyrin macrocycle. Current time information in Cass County, US. The coordination geometry is typically square pyramidal, with the four nitrogen atoms of the porphyrin ring forming the base and the chloride ion occupying the apical position. A notable feature is the displacement of the manganese atom out of the mean plane defined by the four porphyrin nitrogen atoms, with a reported displacement of 0.16 Å in the tetraphenyl analogue. Current time information in Cass County, US. The porphyrin core itself often exhibits a degree of non-planarity, adopting conformations such as a ruffled, saddled, or domed shape. The Mn-N bond distances are highly uniform, while the axial Mn-Cl bond length provides insight into the metal-ligand interaction. Current time information in Cass County, US.
| Parameter | Value |
|---|---|
| Crystal System | Tetragonal |
| Space Group | I4/m |
| Mn-N Bond Length | 2.002 (3) Å |
| Axial Mn-Cl Bond Length | 2.297 (15) Å |
| Mn Displacement from Porphyrin Plane | 0.16 Å |
| Coordination Geometry | Square Pyramidal |
Surface Analysis Techniques (e.g., Atomic Force Microscopy)
Atomic Force Microscopy (AFM) provides nanoscale topographical information about this compound when deposited on a substrate. Studies performed on samples deposited from a toluene (B28343) solution onto pure silica (B1680970) plates reveal distinct aggregation behavior.
The analysis of the surface morphology shows that the compound self-assembles into a multilayer structure composed of platelet triangular shapes. These aggregates are observed to have uniform sizes of approximately 380 nm. The topography is characterized by large pores, and the calculated surface roughness (Sa) is in the range of 6.4 to 10 nm. Further analysis of the surface topography indicates that the peak heights are distributed over a broad range from 24 to 100 nm, with corresponding valley depths extending from -29 nm to -100 nm. These findings are crucial for understanding how the compound organizes on surfaces, which is relevant for its application in thin-film devices and sensors.
| Parameter | Description/Value |
|---|---|
| Aggregation Morphology | Multilayer of platelet triangular shapes |
| Aggregate Size | ~380 nm |
| Surface Roughness (Sa) | 6.4 – 10 nm |
| Peak Value Range | 24 – 100 nm |
| Valley Depth Range | -29 nm to -100 nm |
| Microscopy Mode | Contact Mode |
Coordination Chemistry and Ligand Interactions of Meso Tetratolylporphyrin Mn Iii Chloride
Axial Ligation Studies of Manganese(III) Center
The manganese(III) ion within the porphyrin macrocycle is a focal point for coordination, readily interacting with axial ligands. These ligands, which bind above and below the plane of the porphyrin, significantly influence the electronic structure and reactivity of the entire molecule. The foundational state of Meso-tetratolylporphyrin-Mn(III) chloride is a five-coordinate complex with the chloride ion as the single axial ligand. nih.gov
Influence of Solvent Coordination on the Electronic and Photophysical Properties of Meso-tetratolylporphyrin-Mn(III)chloride
The solvent environment plays a critical role in the behavior of Meso-tetratolylporphyrin-Mn(III) chloride, as solvent molecules can act as axial ligands, directly coordinating to the manganese center. This coordination can alter the geometry of the complex and, consequently, its electronic and photophysical properties.
In non-coordinating or weakly coordinating solvents, the complex typically maintains a five-coordinate geometry. nih.gov However, in strongly coordinating solvents such as N,N-dimethylformamide (DMF), the solvent molecule can bind to the manganese center, leading to a six-coordinate structure. sioc-journal.cn This change in coordination is accompanied by shifts in the electronic absorption spectra, specifically the Soret (or B-band) and Q-bands. sioc-journal.cn For instance, the transition from a non-polar solvent like toluene (B28343) to more polar solvents like acetonitrile (B52724) and DMF results in a blue-shift of these characteristic bands. sioc-journal.cn X-ray diffraction studies of a similar six-coordinate Mn(III) porphyrin with two axially-ligated 2-methyltetrahydrofuran (B130290) (MeTHF) molecules show a Mn-O axial bond length of 2.272(3) Å, indicative of a high-spin, tetragonally elongated Mn(III) center. researchgate.net
The photophysical properties are also highly sensitive to solvent coordination. Femtosecond transient absorption spectroscopy studies on the closely related meso-tetraphenylporphyrin manganese(III) chloride reveal that both solvent polarity and axial ligation govern the lifetimes of excited states. sioc-journal.cn In the coordinating solvent DMF, the axial ligation of a nitrogen atom from the solvent to the Mn(III) center changes the complex from five-coordinate to six-coordinate, which is a dominant factor in altering the excited-state dynamics. sioc-journal.cn The lifetime of the second excited singlet state (⁵S₂) is notably longer in DMF compared to other polar and non-polar solvents, an effect attributed primarily to this axial ligation rather than solvent polarity alone. sioc-journal.cn Conversely, the lifetimes of the first excited singlet state (⁵S₁) and the first excited triplet state (⁵T₁) tend to shorten in more polar solvents. sioc-journal.cn
| Solvent | Type | ⁵S₂ Lifetime (ps) | ⁵S₁ Lifetime (ps) | ⁵T₁ Lifetime (ps) |
|---|---|---|---|---|
| Toluene (TOL) | Non-polar | 2.01 ± 0.13 | 15.4 ± 1.6 | 85.2 ± 9.4 |
| Dichloromethane (B109758) (DCM) | Weakly polar | 1.52 ± 0.07 | 23.4 ± 1.2 | 134 ± 7 |
| Acetonitrile (ACN) | Polar | 1.15 ± 0.05 | 18.5 ± 1.0 | 117 ± 6 |
| N,N-dimethylformamide (DMF) | Polar, Coordinating | 2.25 ± 0.12 | 21.5 ± 1.2 | 128 ± 6 |
Ligand Exchange and Substitution Reactions at the Manganese Center
Ligand exchange reactions are fundamental to the coordination chemistry of Meso-tetratolylporphyrin-Mn(III) chloride. youtube.com The axial chloride ligand, as well as other coordinated ligands, can be replaced in substitution reactions, allowing for the synthesis of new manganese complexes with tailored properties. nih.gov The lability of the axial ligand is a key feature; for example, in related Mn(III) complexes, triphenylphosphine (B44618) oxide (Ph₃PO) ligands are shown to be easily exchanged. nih.gov
These substitution reactions provide a pathway to a wider range of Mn(III) coordination compounds. nih.gov For instance, a labile MnCl₃ complex can react with tris(3,5-dimethyl-1-pyrazolyl)methane (B1228933) to form a new, stable six-coordinate complex. nih.gov The dissociation of the axial chloride ligand is also a crucial step in redox reactions. Studies have shown that the reduction of the Mn(III) center to Mn(II) can be followed by the dissociation of a chloride anion. beilstein-journals.org This process is essential for the catalytic activity of manganese porphyrins in various reactions. beilstein-journals.org The ability to precisely control ligand substitution is vital for designing catalysts and functional molecular materials. nih.gov
Supramolecular Interactions and Self-Assembly of this compound
Beyond intramolecular coordination, Meso-tetratolylporphyrin-Mn(III) chloride participates in supramolecular chemistry, organizing into larger ensembles through non-covalent interactions. These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, allow "programmed" molecules to self-assemble into complex structures with properties distinct from their individual components. nih.gov
Formation and Characterization of Porphyrin Aggregates (e.g., J- and H-aggregates)
In solution, porphyrin molecules can self-assemble into distinct arrangements known as J- and H-aggregates, which are characterized by their unique spectroscopic signatures. nih.gov The type of aggregate formed depends on the geometric arrangement of the porphyrin units.
H-aggregates result from a face-to-face (or sandwich) stacking of the porphyrin rings. This arrangement leads to a characteristic blue-shift in the Soret band of the absorption spectrum compared to the monomer. nih.gov
J-aggregates are formed by a side-by-side, edge-to-edge arrangement of the porphyrins. This geometry results in a red-shift (bathochromic shift) of the Soret band. nih.gov The J-band is often quite sharp due to a phenomenon known as motional narrowing. nih.gov
The characterization of these aggregates provides insight into their structure. For J-aggregates of a sulfonated porphyrin, depolarization ratio measurements in resonant light scattering spectra allowed for the estimation of a tilt angle of approximately 20° between the porphyrin molecules in the assembly. nih.gov Further characterization using Atomic Force Microscopy (AFM) and Dynamic Light Scattering (DLS) revealed the presence of globular-shaped aggregates with average diameters in the range of 130-150 nm. nih.gov
| Aggregate Type | Molecular Arrangement | Soret Band Spectral Shift |
|---|---|---|
| H-aggregate | Face-to-face stacking | Blue-shift (Hypsochromic) |
| J-aggregate | Side-by-side stacking | Red-shift (Bathochromic) |
Factors Governing Aggregation Behavior (e.g., Concentration, Solvent, Substituents)
The formation and stability of porphyrin aggregates are governed by a delicate balance of several environmental and structural factors.
Concentration: The concentration of the porphyrin in solution is a primary driver of aggregation. Lower concentrations (<1 mM) tend to reduce the extent of aggregation, while higher concentrations promote the formation of these assemblies. nih.govnih.gov An inverse relationship between catalyst concentration and activity in some systems indicates that aggregation can inhibit performance by burying active sites. nih.gov
Solvent: The properties of the solvent, such as polarity and ionic strength, significantly impact aggregation. For water-soluble porphyrins, increasing the ionic strength of the solution can either promote or hinder aggregation depending on the specific binding sites and interactions involved. nih.gov
Substituents and Ligands: The chemical structure of the porphyrin itself is crucial. The number and nature of meso substituents affect the strength of the London dispersion forces that drive π-π stacking. nih.gov Bulky substituents on the meso-phenyl rings can sterically hinder aggregation. nih.gov Furthermore, the nature of the axial ligand is important; for instance, the abstraction of the axial chloride ligand from an iron(III) porphyrin was shown to induce disaggregation. nih.gov
Electrochemical Properties and Redox Behavior of Meso Tetratolylporphyrin Mn Iii Chloride
Cyclic Voltammetry and Comprehensive Redox Characterization
Cyclic voltammetry (CV) is a primary tool for investigating the redox behavior of manganese porphyrins. For manganese(III) porphyrins like Meso-tetratolylporphyrin-Mn(III) chloride, CV studies typically reveal multiple one-electron transfer steps. The first reduction is a metal-centered process, corresponding to the Mn(III)/Mn(II) couple. Subsequent reductions are generally centered on the porphyrin macrocycle, leading to the formation of π-anion radicals and dianions. researchgate.net
The redox potentials of these processes are sensitive to the solvent, the nature of the axial ligand, and the electronic properties of the meso-substituents on the porphyrin ring. researchgate.netrsc.org For instance, the Mn(III)/Mn(II) redox couple for high-spin pentacoordinated manganese(III) metalloporphyrins occurs at specific potential values that are characteristic of the complex's structure. researchgate.net Studies on similar manganese(III) tetraphenylporphyrins show that the first reduction to give a Mn(II) compound is followed by macrocycle-centered reductions to yield Mn(II) porphyrin π-anion radicals and dianions. researchgate.net The electronic nature of the meso-tolyl groups in Meso-tetratolylporphyrin-Mn(III) chloride influences these potentials compared to unsubstituted tetraphenylporphyrin (B126558).
The electrochemical behavior of manganese(III) porphyrins can be summarized by the following general redox processes observed in cyclic voltammetry:
First Reduction: Mn(III)Porphyrin + e⁻ ⇌ Mn(II)Porphyrin
Second Reduction: Mn(II)Porphyrin + e⁻ ⇌ [Mn(II)Porphyrin]⁻˙ (π-anion radical)
Third Reduction: [Mn(II)Porphyrin]⁻˙ + e⁻ ⇌ [Mn(II)Porphyrin]²⁻ (dianion)
The precise potentials for these events are highly dependent on the experimental conditions, including the solvent system (e.g., CH₂Cl₂, DMF, pyridine) and the supporting electrolyte. researchgate.netbohrium.com
Potentiometric and Spectroelectrochemical Investigations of Redox Equilibria
Potentiometric studies have demonstrated the utility of Meso-tetratolylporphyrin-Mn(III) chloride as an active component in ion-selective electrodes (ISEs). It has been successfully used as an ionophore for detecting anions like thiocyanate. nih.gov A sensor incorporating this compound exhibited a wide linear response range from 10⁻⁷ to 10⁻¹ M for thiocyanate, showcasing its potential in analytical applications. nih.gov Similarly, manganese(III) tetraphenylporphyrin chloride, a closely related compound, has been employed in potentiometric sensors for diclofenac, with the electrode showing a linear response in the micromolar to millimolar concentration range. nih.govnih.gov These applications rely on the coordination chemistry and reversible binding properties of the manganese center.
Spectroelectrochemistry combines spectroscopic (typically UV-Visible) and electrochemical measurements to identify the species generated at different potentials. For manganese porphyrins, this technique allows for the direct observation of the spectral changes associated with the Mn(III) → Mn(II) → Mn(II)-radical anion transitions. researchgate.netbohrium.com The UV-Visible spectrum of Mn(III) porphyrins is characterized by a "hyper" type spectrum with a red-shifted Soret band. researchgate.netbohrium.com Upon reduction to Mn(II), the spectrum changes significantly, reflecting the new oxidation state of the central metal. Further reduction to the porphyrin π-anion radical leads to additional characteristic changes in the Q-bands. researchgate.net These spectroelectrochemical investigations are crucial for confirming the nature of the redox species and understanding the electronic structure changes during electron transfer.
Electrocatalytic Applications and Mechanistic Insights
The redox properties of Meso-tetratolylporphyrin-Mn(III) chloride make it a versatile electrocatalyst for a range of important chemical transformations.
Manganese porphyrins have emerged as promising catalysts for the electrochemical reduction of carbon dioxide (CO₂). While much of the research has focused on iron and cobalt analogues, manganese porphyrins also exhibit catalytic activity. nih.govrsc.orgnih.gov The general mechanism involves the reduction of the Mn(III) center to a lower oxidation state, typically Mn(II), Mn(I), or even Mn(0), which then binds and activates the CO₂ molecule. nih.govmdpi.com
Studies on manganese tetraphenylporphyrin (Mn-TPP) derivatives have shown they can catalyze CO₂ reduction. For example, when immobilized on an electrode, a functionalized Mn-TPP was able to convert CO₂ to acetate (B1210297) with high Faradaic efficiency (62%). nih.gov The product selectivity is highly dependent on the porphyrin structure and the reaction conditions. For the non-functionalized Mn-TPP, the primary products were carbon monoxide (CO) and formate. nih.gov The tolyl groups in Meso-tetratolylporphyrin-Mn(III) chloride would similarly influence the electronic properties and thus the catalytic activity and selectivity for CO₂ reduction. The process is often inhibited by catalyst aggregation at higher concentrations. researchgate.netchemrxiv.org
Table 1: Electrocatalytic CO₂ Reduction Performance of Related Manganese Porphyrins This table presents data for related manganese porphyrin complexes to illustrate typical performance metrics.
| Catalyst | Major Product | Max. Faradaic Efficiency (FE) | Conditions | Reference |
|---|---|---|---|---|
| Immobilized Mn-TPPS | Acetate | 62% | Electrografted on glassy carbon electrode | nih.gov |
| Immobilized Mn-TPP | CO, Formate | Not specified | Electrografted on glassy carbon electrode | nih.gov |
| Molecular Mn-Corrole | Acetic Acid | 63% | Immobilized on carbon paper, pH 6 | nih.gov |
Manganese porphyrins can also catalyze the hydrogen evolution reaction (HER). researchgate.netresearchgate.net In the presence of a proton source, such as triethylamine (B128534) hydrochloride, 5,10,15,20-tetraphenyl-21H,23H-porphine manganese(III) chloride (Mn(TPP)Cl) has been shown to be an effective electrocatalyst. researchgate.net The direct reduction of the proton source on a carbon electrode occurs at a high potential (e.g., -1.6 V vs Ag/AgCl). researchgate.net However, in the presence of the Mn(TPP)Cl catalyst, this reduction potential shifts to a more favorable value (e.g., -1.20 V), indicating a significant catalytic effect. researchgate.net This catalysis results in the formation of hydrogen gas with current efficiencies reported around 58% after 2 hours of electrolysis. researchgate.net The mechanism involves the reduction of the manganese center, which then facilitates proton reduction to H₂.
Manganese porphyrins are effective catalysts for the oxidation of various organic and biological molecules. The electrocatalytic oxidation of dopamine (B1211576) has been demonstrated using a nanocomposite of manganese tetraphenylporphyrin and reduced graphene oxide. nih.gov This modified electrode showed enhanced electrochemical response to dopamine with a lower oxidation potential and increased current. nih.gov The mechanism involves a surface-controlled process where the manganese complex mediates the electron transfer from dopamine. nih.govnih.gov
Similarly, the oxidation of ascorbic acid can be catalyzed by metalloporphyrin-modified electrodes. researchgate.netresearchgate.netmdpi.com While specific studies on Meso-tetratolylporphyrin-Mn(III) chloride for ascorbic acid oxidation are less common, the principle is well-established with related systems. The catalyst lowers the overpotential required for oxidation and enhances the current response, enabling more sensitive and selective detection. researchgate.netmdpi.com The catalytic cycle involves the oxidation of the substrate by the Mn(III) or a higher valent Mn species, which is then electrochemically regenerated.
Table 2: Electrocatalytic Oxidation of Dopamine This table presents data for a related manganese porphyrin nanocomposite.
| Catalyst System | Substrate | Linear Range (μM) | Limit of Detection (nM) | Reference |
|---|---|---|---|---|
| RGO/Mn-TPP Nanocomposite | Dopamine | 0.3 - 188.8 | 8 | nih.gov |
A critical factor influencing the electrocatalytic performance of metalloporphyrins is their tendency to aggregate in solution via π–π stacking. nih.govacs.org This aggregation has been shown to significantly inhibit homogeneous electrocatalysis. researchgate.netchemrxiv.orgnih.govacs.org For the electrocatalytic reduction of CO₂, studies have revealed an inverse relationship between the catalyst concentration and the observed catalytic rate. researchgate.netnih.gov As the concentration of the porphyrin increases, the extent of aggregation also increases. While the aggregated stacks may still allow for electronic conductivity between porphyrin units, the catalytic activity is diminished because the inner, "buried" porphyrin molecules are not accessible to the substrate. acs.org
The degree of aggregation is influenced by the structure of the porphyrin, particularly the meso-substituents. nih.gov Porphyrins with more meso-phenyl groups tend to aggregate more severely, leading to greater inhibition of their catalytic performance. nih.govacs.org The presence of axial ligands on the metal center can also affect aggregation, with some studies suggesting that chloro-manganese(III) porphyrins might act as "chain-capping" groups, potentially controlling the size of aggregates. acs.org Understanding and controlling this aggregation is therefore crucial for accurately benchmarking catalyst performance and for designing more efficient catalytic systems. researchgate.netchemrxiv.org
Electronic Charge Transfer Processes between Metal and Ligand Orbitals
The electronic structure of Meso-tetratolylporphyrin-Mn(III)chloride facilitates complex charge transfer (CT) processes between the central manganese ion and the porphyrin macrocycle. These transitions are fundamental to its spectroscopic and electrochemical properties. The interaction involves the d-orbitals of the manganese ion and the π-orbitals of the porphyrin ligand. researchgate.net
In Mn(III) porphyrins, the manganese center has a 3d⁴ electronic configuration. researchgate.net In the common high-spin state, these electrons occupy the d-orbitals. nih.gov The electronic spectra of these compounds are often characterized as "hyper-type," which indicates significant mixing between the metal and porphyrin orbitals. researchgate.net This classification points to the presence of charge transfer bands in addition to the typical π → π* transitions (Soret and Q bands) of the porphyrin ring. researchgate.netacs.org
Detailed research on related manganese porphyrins identifies several key aspects of metal-ligand charge transfer:
Metal-to-Ligand Charge Transfer (MLCT): In this process, an electron is excited from a metal-centered d-orbital to an unoccupied π* orbital of the porphyrin ligand.
Ligand-to-Metal Charge Transfer (LMCT): Conversely, an electron can be transferred from a filled π-orbital of the porphyrin to a partially filled d-orbital of the Mn(III) center. The Soret band in some manganese(III) meso-porphyrins has been assigned as a charge transfer band, highlighting the strong electronic coupling. researchgate.net
Influence on Redox States: The charge transfer processes are intrinsically linked to the redox behavior of the molecule. The energy levels of the metal d-orbitals relative to the porphyrin's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) determine the ease of the Mn(III)/Mn(II) and Mn(IV)/Mn(III) transitions. When an electron is added or removed during a redox event, it can populate or depopulate an orbital that has significant character from both the metal and the ligand, rather than being purely metal-centered.
The ground state of the Mn(III) ion in a porphyrin environment is often described with a (dxy)²(dxz)¹(dyz)¹ configuration, with the dz² and dx²-y² orbitals being higher in energy. researchgate.net The charge transfer at interfaces or during electrochemical processes can change the valence state of the manganese, which in turn alters the spin state and the electronic properties of the complex. aps.org For example, the one-electron reduction to Mn(II) (a 3d⁵ system) or oxidation to Mn(IV) (a 3d³ system) directly involves the filling or emptying of these d-orbitals, a process that is mediated by the electronic communication with the porphyrin ligand system. researchgate.netnih.gov
The following table details the key orbitals involved in the electronic transitions of manganese porphyrins.
Interactive Table: Orbitals Involved in Electronic Processes
| Entity | Orbitals Involved | Role in Charge Transfer | Reference |
| Manganese | dπ (dxz, dyz), dxy, dz², dx²-y² | Act as donor or acceptor orbitals in MLCT and LMCT events; central to redox changes. | researchgate.net |
| Porphyrin | HOMO (π-orbitals) | Source of electrons for LMCT and oxidation of the porphyrin ring. | acs.org |
| Porphyrin | LUMO (π*-orbitals) | Acceptor of electrons in MLCT and during the reduction of the porphyrin ring. | acs.org |
Photophysical Properties and Excited State Dynamics of Meso Tetratolylporphyrin Mn Iii Chloride
Fluorescence Spectroscopy and Quantum Yield Determinations
The fluorescence characteristics of manganese (III) porphyrins are distinctly different from their free-base analogues. Generally, the presence of a coordinated paramagnetic metal ion like Mn(III) introduces efficient non-radiative decay pathways for the excited state, which significantly quenches fluorescence. researchgate.net This phenomenon occurs because the metal ion enhances the probability of processes like intersystem crossing, which compete directly with fluorescence emission. researchgate.net
However, some studies on related manganese (III) porphyrins have reported observable fluorescence. For instance, in studies of meso-tetraphenylporphyrin manganese (III) chloride, which has a similar core structure, fluorescence emission spectra in THF and THF-water systems showed two distinct emission bands. nih.gov A relatively strong fluorescence band was observed near 440 nm, with a second, less intense emission band appearing around 490 nm. nih.gov The electronic spectra of Mn(III) porphyrins are classified as d-hyper type, characterized by intense charge transfer bands in the 440–480 nm region, which arise from the transfer of charge from the porphyrin's π orbitals to the metal's d(π) orbitals. nih.gov
Despite these observations, the fluorescence quantum yield for Meso-tetratolylporphyrin-Mn(III)chloride, and Mn(III) porphyrins in general, is typically very low. The rapid deactivation of the excited singlet state through other channels makes fluorescence a minor relaxation pathway.
Singlet Oxygen Generation Efficiency
This compound and related metalloporphyrins are investigated for their potential as photosensitizers, particularly for applications in photodynamic therapy (PDT), a process that relies on the generation of cytotoxic singlet oxygen (¹O₂). watsonnoke.com The efficiency of a photosensitizer is determined by its ability to absorb light and transfer that energy to ground-state molecular oxygen (³O₂) to produce singlet oxygen. This process occurs via the triplet excited state of the sensitizer.
For a molecule to be an effective singlet oxygen sensitizer, it must efficiently populate a long-lived triplet state. While the paramagnetic nature of Mn(III) quenches fluorescence by promoting intersystem crossing from the singlet excited state to the triplet state, this same mechanism can potentially favor the formation of the triplet state required for singlet oxygen generation. Studies on similar tetraphenylporphyrin-based chromophores have highlighted their capabilities for singlet oxygen generation. rsc.org However, the excited state dynamics in Mn(III) porphyrins are exceptionally fast, which can limit the lifetime of the triplet state and thus its interaction with molecular oxygen. Specific quantum yield values for singlet oxygen generation by this compound are dependent on experimental conditions, including the solvent environment.
Femtosecond Transient Absorption Spectroscopy
To unravel the complex and ultrafast events that follow photoexcitation in this compound, researchers employ femtosecond transient absorption (fs-TA) spectroscopy. This powerful technique allows for the direct observation of short-lived excited states with lifetimes on the order of picoseconds or even femtoseconds. sioc-journal.cnnih.gov By using a pump pulse to excite the molecule and a subsequent probe pulse to measure the absorption changes, fs-TA spectroscopy can track the formation and decay of various excited species. sioc-journal.cn
Studies on the closely related compound tetraphenylporphyrin (B126558) manganese(III) chloride (MnIII(TPP)Cl) using fs-TA have provided significant insights into these dynamics. sioc-journal.cn Upon excitation, typically at 400 nm to the Soret band, the molecule populates a second excited singlet state (⁵S₂), and its subsequent relaxation through various other states can be monitored across a broad spectral range. sioc-journal.cn
Analysis of the transient absorption spectra at different time delays allows for the determination of the lifetimes of the involved excited states. For MnIII(TPP)Cl, a detailed analysis reveals at least three distinct decay time constants: τ₁, τ₂, and τ₃. sioc-journal.cn These correspond to the lifetimes of the second excited singlet state (⁵S₂), the first excited singlet state (⁵S₁), and the first excited triplet state (⁵T₁), respectively. sioc-journal.cn The lifetimes of these states are highly sensitive to the surrounding environment. sioc-journal.cn
Table 1: Excited State Lifetimes of MnIII(TPP)Cl in Various Solvents Data obtained from studies on the closely related compound, tetraphenylporphyrin manganese(III) chloride. sioc-journal.cn
| Solvent | τ₁ (ps) [⁵S₂ Lifetime] | τ₂ (ps) [⁵S₁ Lifetime] | τ₃ (ps) [⁵T₁ Lifetime] |
| Toluene (B28343) (TOL) | 2.51 | 13.9 | 102 |
| Dichloromethane (B109758) (DCM) | 1.62 | 40.5 | 398 |
| Acetonitrile (B52724) (ACN) | 1.15 | 32.7 | 301 |
| N,N-dimethylformamide (DMF) | 2.01 | 25.1 | 258 |
This table is interactive. You can sort the data by clicking on the column headers.
Femtosecond transient absorption data provides a clear picture of the energy relaxation cascade following light absorption. For MnIII(TPP)Cl, the primary relaxation pathway is as follows:
Excitation: The molecule is initially promoted from the ground state (⁵S₀) to the second excited singlet state (⁵S₂) by the pump pulse. sioc-journal.cn
Internal Conversion (S₂ → S₁): The molecule undergoes extremely rapid, sub-picosecond to few-picosecond internal conversion from the ⁵S₂ state to the lower-energy first excited singlet state (⁵S₁). The lifetime of this process is represented by τ₁. sioc-journal.cn
Intersystem Crossing (S₁ → T₁): From the ⁵S₁ state, the molecule efficiently transitions to the first excited triplet state (⁵T₁) via intersystem crossing. This process is measured by the lifetime τ₂. sioc-journal.cn
Relaxation to Ground State (T₁ → S₀): Finally, the molecule relaxes from the excited triplet state (⁵T₁) back to the ground state (⁵S₀). This is the longest-lived of the excited states, with a lifetime (τ₃) on the order of hundreds of picoseconds. sioc-journal.cn
This ultrafast cascade (⁵S₂ → ⁵S₁ → ⁵T₁ → ⁵S₀) is characteristic of Mn(III) porphyrins and explains their low fluorescence quantum yields, as the singlet excited states are depopulated on a picosecond timescale. sioc-journal.cn
Influence of Solvent Environment on Photophysical Dynamics
The solvent environment plays a critical role in modulating the excited state dynamics of this compound. sioc-journal.cn Both the polarity of the solvent and its ability to coordinate to the central manganese ion can alter the energy levels of the excited states and the rates of transition between them. sioc-journal.cnnih.gov
In a study of MnIII(TPP)Cl, moving from a nonpolar solvent like toluene to more polar solvents like dichloromethane (DCM) and acetonitrile (ACN) significantly alters the excited state lifetimes. sioc-journal.cn For instance, the ⁵S₂ lifetime was found to be longest in nonpolar toluene and shortest in the polar solvent ACN. sioc-journal.cn Conversely, the ⁵S₁ and ⁵T₁ lifetimes were shortest in toluene. sioc-journal.cn
A particularly interesting effect is observed in coordinating solvents like N,N-dimethylformamide (DMF). In DMF, the nitrogen atom of the solvent can act as an axial ligand to the manganese center in the excited state. sioc-journal.cn This changes the coordination of the Mn(III) ion from five-coordinate to six-coordinate, which alters the electronic structure and the resulting photophysical dynamics. sioc-journal.cn This coordination leads to a lengthening of the ⁵S₂ lifetime compared to ACN, while the ⁵S₁ and ⁵T₁ lifetimes are observed to shorten as solvent polarity increases from DCM to DMF. sioc-journal.cn These findings underscore the intricate relationship between the solvent and the ultrafast relaxation pathways of the molecule.
Catalytic Applications and Mechanistic Studies of Meso Tetratolylporphyrin Mn Iii Chloride
Oxidation Catalysis by Meso-tetratolylporphyrin-Mn(III)chloride
This complex is a prominent catalyst for oxidation reactions, leveraging various oxidants to transform a wide range of organic substrates. Its catalytic prowess is most evident in epoxidation, oxidative coupling, and the degradation of organic pollutants.
Manganese(III) porphyrins are highly effective in catalyzing the epoxidation of olefins, a fundamental transformation for producing valuable epoxide intermediates. These reactions typically employ a terminal oxidant, such as iodosylbenzene (PhIO) or sodium hypochlorite (B82951) (NaOCl), to generate a high-valent manganese-oxo species that acts as the active oxygen-transfer agent.
The catalytic system can efficiently convert various alkenes into their corresponding epoxides. nih.gov For instance, using a manganese porphyrin cage complex, a range of substrates from simple cyclic alkenes to more complex structures can be epoxidized in yields between 20-88%. nih.gov Studies comparing different manganese porphyrin catalysts, including the benchmark Meso-tetraphenylporphyrin-Mn(III)chloride (MnTPPCl), have shown similar high catalytic activity, achieving nearly quantitative conversion of cyclohexene (B86901) to cyclohexene oxide. mdpi.com
The choice of oxidant can influence the product distribution. In the epoxidation of styrene (B11656) catalyzed by a similar Manganese(III) tetraphenylporphyrin (B126558) acetate (B1210297) complex, using PhIO as the oxygen donor resulted in a 100% yield of styrene epoxide. epa.gov However, when NaOCl was used, the reaction yielded a mixture of products: 59.71% styrene epoxide, 21.89% benzaldehyde, and 18.40% phenylacetaldehyde. epa.gov Similarly, the epoxidation of cyclohexene with NaOCl produced cyclohexene oxide (33.57%) along with cyclohex-2-ene-1-ol (13.01%) and cyclohex-2-ene-1-one (53.42%). epa.gov
Below is a table summarizing the epoxidation of various olefins catalyzed by manganese porphyrin systems.
Epoxidation of Various Olefins using Manganese Porphyrin Catalysts
| Substrate | Catalyst System | Oxidant | Epoxide Yield (%) | Reference |
|---|---|---|---|---|
| Cyclohexene | MnPC Cage / IBA | O₂ | >99 | mdpi.com |
| 1-Methylcyclohexene | MnPC Cage / IBA | O₂ | 94 | mdpi.com |
| Styrene | MnPC Cage / IBA | O₂ | 95 (conversion) | mdpi.com |
| Indene | MnPC Cage / IBA | O₂ | 89 (conversion) | mdpi.com |
| cis-Stilbene | MnPC Cage / IBA | O₂ | 86 (conversion) | mdpi.com |
| Styrene | Mn(TPP)OAc | PhIO | 100 | epa.gov |
| Styrene | Mn(TPP)OAc | NaOCl | 59.71 | epa.gov |
| Cyclohexene | Mn(TPP)OAc | NaOCl | 33.57 | epa.gov |
| Norbornene | Mn Porphyrin Cage | PhIO | 88 | nih.gov |
IBA: Isobutyraldehyde
Meso-tetraphenylporphyrin-Mn(III)chloride is an excellent catalyst for the oxidative coupling of primary amines to form imines, which are important intermediates in the synthesis of fine chemicals and biologically active compounds. researchgate.net This transformation can be achieved with high efficiency and selectivity under ambient conditions using tert-butyl hydroperoxide (t-BuOOH) as the oxidant. researchgate.netorientjchem.org The catalyst system is effective for a variety of benzyl (B1604629) amines, producing the corresponding N-benzylbenzaldimines in high yields. orientjchem.org
The reaction mechanism is proposed to proceed through a high-valent oxo-manganese intermediate. researchgate.netorientjchem.org The Mn(III) center is first oxidized by t-BuOOH to a Manganese(V)-oxo (Mn(V)=O) species, which then facilitates the self-coupling of the amine to the final imine product via subsequent Mn(IV)=O and Mn(IV)-OH intermediates. orientjchem.org The catalyst demonstrates good recyclability, with only a 10% decrease in yield observed after six reaction runs. researchgate.net
The following table presents examples of imines synthesized through this catalytic method.
Oxidative Coupling of Amines to Imines Catalyzed by Mn(III)TPPCl/TBHP
| Substrate (Amine) | Product (Imine) | Yield (%) | Reference |
|---|---|---|---|
| Benzylamine | N-Benzylidenebenzylamine | High | orientjchem.org |
| 4-Methoxybenzylamine | N-(4-methoxybenzylidene)-1-(4-methoxyphenyl)methanamine | High | orientjchem.org |
| 4-Methylbenzylamine | N-(4-methylbenzylidene)-1-(4-methylphenyl)methanamine | High | orientjchem.org |
Data synthesized from descriptive text in referenced articles.
The catalytic activity of Meso-tetraphenylporphyrin-Mn(III)chloride extends to the oxidative degradation of persistent organic pollutants, such as azo dyes. nih.govnih.gov In a notable application, chloro(meso-tetrakis(phenyl)porphyrin) manganese(III), or [Mn(TPP)Cl], was used with hydrogen peroxide (H₂O₂) to break down the azo dye calmagite (B1663819) in aqueous solutions. nih.govnih.gov
The efficiency of the degradation process is influenced by several factors, including pH, temperature, dye concentration, and the amount of H₂O₂. Optimal conditions for the complete degradation of a 30 mg/L calmagite solution were found to be a pH of 6, a temperature of 20 °C, and an H₂O₂ concentration of 40 mL/L. nih.gov The catalytic system demonstrated high efficiency, which was reflected in the low calculated activation energy (Ea) of 10.55 kJ/mol for the degradation reaction. nih.gov This value is comparable to or better than other catalytic systems reported for the oxidative degradation of various organic compounds. nih.gov These findings underscore the potential of [Mn(TPP)Cl] as an effective catalyst for treating industrial effluents contaminated with dyes. nih.gov
Mechanistic Investigations of Catalytic Cycles
Understanding the mechanism of catalysis is key to optimizing reaction conditions and designing more efficient catalysts. For this compound, mechanistic studies have focused on identifying the reactive intermediates and analyzing the kinetics of the catalytic process.
High-valent manganese-oxo species have long been proposed as the key reactive intermediates in oxygenation reactions catalyzed by manganese porphyrins. nih.gov Recent studies have successfully prepared and characterized relatively stable manganese(V)-oxo porphyrin complexes at room temperature, allowing for detailed spectroscopic analysis. nih.gov
When a manganese(III) porphyrin chloride is treated with an oxidant like m-chloroperbenzoic acid (m-CPBA) in the presence of a base, a manganese(V)-oxo porphyrin species, [(Porp)MnV=O]⁺, is immediately formed. nih.gov This intermediate is characterized by distinct UV-vis absorption bands, including a sharp Soret band around 444 nm. nih.gov Further characterization using various spectroscopic techniques has provided significant insight into its structure:
EPR and NMR Spectroscopy: These techniques show that the manganese(V)-oxo porphyrins are diamagnetic low-spin (S=0) species. nih.gov
Resonance Raman and X-ray Absorption Spectroscopy: Data from these methods indicate a Mn-O stretching frequency in the range of 760–790 cm⁻¹, which points to a longer and weaker Mn-O bond than in other known Mn(V)-oxo complexes. nih.gov This suggests the presence of a sixth ligand trans to the oxo group, weakening the Mn=O double bond. nih.gov
In addition to oxo intermediates, other reactive species have been proposed in different catalytic cycles. For instance, in manganese-catalyzed C-H azidation reactions, a proposed pathway involves the oxidation of the Mn(III) catalyst to an O=Mn(V)–N₃ complex, which acts as the hydrogen-abstracting species. nih.gov
Spectroscopic Data for a Characterized Manganese(V)-oxo Porphyrin Intermediate
| Spectroscopic Technique | Observation | Implication | Reference |
|---|---|---|---|
| UV-vis Spectroscopy | Sharp Soret band at 444 nm, Q band at 560 nm | Formation of the [(TDCPP)MnV=O]⁺ species | nih.gov |
| EPR & NMR Spectroscopy | Diamagnetic signal | Low-spin (S=0) Mn(V) center | nih.gov |
| Resonance Raman | Mn-O stretching frequency of 760–790 cm⁻¹ | Weaker Mn-O bond than typical Mn(V)=O | nih.gov |
TDCPP: meso-tetrakis(2,6-dichlorophenyl)porphyrin
Kinetic studies are crucial for elucidating the true nature of the catalytically active species under turnover conditions. Investigations into the oxidation of aryl sulfides by manganese porphyrin systems have revealed complexities in the catalytic cycle. nsf.gov
Upon generating manganese(IV)-oxo species (a successor to the Mn(V)=O intermediate) and studying their direct reaction with a series of substituted thioanisoles, a specific reactivity pattern emerges. nsf.gov However, this pattern can differ significantly from the relative reactivities observed in competitive oxidation experiments under catalytic turnover conditions. nsf.gov For example, in direct kinetic studies, 4-fluorothioanisole (B1305291) was the most reactive substrate, whereas under catalytic conditions, 4-methoxythioanisole (B167831) reacted the fastest. nsf.gov This discrepancy strongly suggests that the directly observed manganese(IV)-oxo species is likely not the sole or primary oxidant during the catalytic cycle. nsf.gov Instead, it may be a precursor to the true active species or exist in equilibrium with it.
Role of Axial Ligands and Co-Catalysts in Catalytic Activity
The catalytic efficacy of manganese porphyrins, including this compound, is significantly influenced by the nature of the axial ligand coordinated to the manganese center and the presence of co-catalysts. These components can modulate the electronic properties, stability, and steric environment of the catalyst, thereby fine-tuning its activity and selectivity.
Axial ligands, which are molecules that bind to the metal center perpendicular to the porphyrin plane, play a crucial role in the catalytic cycle. The chloride ion in the parent compound is itself an axial ligand. Studies on related manganese porphyrins have shown that the coordination ability of the axial ligand has a profound effect on both the catalyst's stability and its activity. For instance, in the epoxidation of cis-stilbene, using various nitrogen donors, acetate, and bromide ions as axial ligands revealed a key trade-off: ligands with stronger coordination ability enhanced the stability of the manganese porphyrin complex and the lifetime of the critical Mn-oxo intermediate species. researchgate.net However, this increased stability came at the cost of reduced catalytic activity. researchgate.net The dissociation of the axial chloride ligand can be an essential step in the redox behavior of the catalyst, particularly at interfaces, allowing for the reduction of Mn(III) to Mn(II) which is often a prerequisite for catalytic turnover. beilstein-journals.org
The electronic properties of the catalyst can be systematically tuned by altering the axial ligand. In a series of Mn(III) meso-tetrakis(N-alkylpyridyl)porphyrins, increasing the alkyl chain length of the axial pyridyl ligand led to a linear increase in the metal-centered redox potential (E1/2). rsc.org This change in electronic properties, driven by hydration and electron-withdrawing effects, directly impacts the catalytic rate for reactions like superoxide (B77818) dismutation. rsc.org
Co-catalysts, particularly Lewis acids, have been employed to enhance the performance of manganese porphyrin catalysts. Their addition can lead to significant increases in turnover numbers (TONs) and catalyst longevity. northwestern.edu The mechanism of enhancement is often attributed to the formation of supramolecular assemblies where the co-catalyst provides steric protection to the active site, preventing bimolecular decomposition pathways like ligand oxidation and µ-oxo dimer formation. northwestern.edu
Research on the epoxidation of styrene using manganese porphyrins demonstrated a two- to four-fold increase in catalytic enhancement upon the addition of bulky Lewis acids like Zinc Tetraphenylporphyrin (ZnTPP) and Magnesium Tetraphenylporphyrin (MgTPP). northwestern.edu The protective effect of these additives was found to correlate with their resistance to oxidation. northwestern.edu In some cases, these Lewis acid additives were even able to regenerate deactivated catalysts, restoring their original activity. northwestern.edu
| Co-Catalyst/Additive | Target Reaction | Observed Effect on Mn-Porphyrin Catalyst | Reference |
| Nitrogen Donors, Acetate, Bromide | Epoxidation of cis-stilbene | Increased catalyst stability, but decreased catalytic activity. researchgate.net | researchgate.net |
| Zinc Tetraphenylporphyrin (ZnTPP) | Epoxidation of styrene | 2- to 4-fold enhancement in turnover numbers; regeneration of deactivated catalyst. northwestern.edu | northwestern.edu |
| Magnesium Tetraphenylporphyrin (MgTPP) | Epoxidation of styrene | Significant increase in turnover numbers through steric protection. northwestern.edu | northwestern.edu |
| Imidazole | Oxidation of Hydrocarbons | Part of an efficient catalytic system with H₂O₂ for monooxygenase-like oxidation. frontierspecialtychemicals.com | frontierspecialtychemicals.com |
Environmental Remediation through Catalysis
This compound and structurally similar manganese metalloporphyrins have emerged as versatile catalysts for environmental remediation, particularly for the degradation of persistent organic pollutants in water. watsonnoke.com Their ability to mimic the function of monooxygenase enzymes allows them to catalyze the oxidation of a wide range of contaminants. frontierspecialtychemicals.comnih.gov
A significant application is in the treatment of wastewater containing synthetic dyes, which are often toxic and carcinogenic. nih.gov For example, the related compound chloro(meso-tetrakis(phenyl)porphyrin) manganese(III) has been successfully used as a catalyst with hydrogen peroxide to achieve the oxidative degradation of calmagite, an industrial azo dye. nih.gov The development of such catalytic systems is a major focus for eliminating hazardous dyes from aquatic environments. nih.gov
The catalytic activity can be further enhanced by incorporating the manganese porphyrin into more complex material systems. Derivatives like Mn(III) meso-Tetra (4-carboxyphenyl) porphine (B87208) chloride have been used to create multifunctional photocatalysts. frontierspecialtychemicals.com When integrated into nanocomposites, these porphyrins can sensitize materials like titania-silica-iron oxide, enabling them to carry out photocatalytic degradation of pollutants and exhibit bactericidal properties under visible light irradiation. frontierspecialtychemicals.com This approach combines the catalytic prowess of the porphyrin with the practical advantages of a heterogeneous catalyst system.
| Pollutant Type | Catalytic System | Outcome | Reference |
| Azo Dyes (e.g., Calmagite) | Chloro(meso-tetrakis(phenyl)porphyrin) manganese(III) with H₂O₂ | Oxidative degradation of the dye in water. nih.gov | nih.gov |
| General Organic Pollutants | Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride in nanocomposites | Photocatalytic degradation under visible light. frontierspecialtychemicals.com | frontierspecialtychemicals.com |
| Bacteria | Metalloporphyrin-sensitized titania-silica-iron oxide nanocomposites | Bactericidal activity under visible light. frontierspecialtychemicals.com | frontierspecialtychemicals.com |
| Antiparasitic Quinolines | Manganese Porphyrins and Imidazole | Biomimetic oxidation for producing drug metabolites. frontierspecialtychemicals.com | frontierspecialtychemicals.com |
Theoretical and Computational Investigations of Meso Tetratolylporphyrin Mn Iii Chloride
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating metalloporphyrins, offering a balance between accuracy and computational cost. It is particularly effective in describing the electronic properties of transition metal complexes.
DFT calculations are instrumental in determining the ground electronic state and the arrangement of molecular orbitals in Meso-tetratolylporphyrin-Mn(III)chloride. For the closely related complex, Mn(III) meso-tetraphenylporphyrin chloride (Mn(III)TPPCl), experimental data support a high-spin quintet state (S=2). acs.org Computational studies have assessed various exchange-correlation functionals and basis sets to accurately predict this ground state. acs.org
Geometry optimization for different spin states (singlet, triplet, and quintet) reveals their relative energies. acs.org Single-point energy calculations using a range of functionals—including GGA (e.g., BLYP, BP86), meta-GGA (e.g., TPSS), and hybrid functionals (e.g., B3LYP, PBE0)—have been performed to benchmark their predictive power. acs.org Studies have shown that functionals with minimal to no Hartree-Fock exchange, paired with modest-sized basis sets, are often most effective for these systems. acs.org For instance, functionals like BLYP, BP86, and TPSS successfully predict the quintet ground state with the triplet state lying approximately 60 kJ/mol higher in energy, which aligns with reference data. acs.org
The electronic spectra of manganese(III) porphyrins are characterized as "hyper-type," which is indicative of a half-vacant dπ metal orbital (specifically d(xz, yz)). nih.gov The analysis of frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial. In many metalloporphyrins, these orbitals are dominated by the porphyrin π-system, but the presence of the manganese ion introduces significant metal d-orbital character, which is critical for the complex's reactivity. frontierspecialtychemicals.com DFT calculations can precisely map the spatial distribution and energy levels of these orbitals. For some Jahn-Teller distorted Mn(III) complexes, DFT methods have identified the α eg molecular orbitals as the HOMO and LUMO. rsc.org
Table 1: Selected DFT Functionals and Basis Sets in the Study of Mn(III) Porphyrins
| Functional Type | Examples of Functionals | Basis Set for Mn | Basis Set for C, N, Cl, H | Key Finding |
| GGA | BLYP, BP86, PW91 | LANL2DZ ECP, 6-31G(d) | 6-311G(d) | Correctly predicts the quintet ground state. acs.org |
| meta-GGA | TPSS, TPSSh | LANL2DZ ECP | 6-311G(d) | Accurately models the energy separation between spin states. acs.org |
| Hybrid | B3LYP, PBE0, M06 | LANL2DZ ECP, Def2-QZVP | 6-311G(d) | Performance varies; B3LYP predicts the correct ground state, but results can be inconsistent with larger basis sets like Def2-QZVP. acs.org |
DFT is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways, transition states, and the stability of intermediates. While specific studies on this compound are not abundant, mechanistic investigations of similar manganese and iron porphyrins provide a clear framework for the types of insights that can be gained. These complexes are known to catalyze a variety of reactions, including hydroxylations and epoxidations. rsc.orgacs.org
For example, in a theoretical study on the fragmentation of a similar metalloporphyrin, meso-tetraphenyl iron(III) porphyrin chloride dication, DFT was used to calculate the dissociation energies for the sequential loss of phenyl groups. researchgate.net Such calculations provide fundamental data on the bond strengths and stability of the molecule under energetic conditions. researchgate.net Similarly, DFT can be used to explore the mechanisms of catalytic reactions, such as C-H bond activation. Calculations on a manganese porphyrin-catalyzed isocyanation reaction revealed a diradical intermediate formed after an H-abstraction step. rsc.org The computational results showed that the subsequent NCO-rebound pathway was energetically more favorable than an alternative OH-rebound pathway by 2.7 kcal/mol, explaining the observed product selectivity. rsc.org These computational approaches allow for the detailed examination of short-lived intermediates that are difficult to detect experimentally.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing a "computational microscope" to observe atomic motions, conformational changes, and interactions with the surrounding environment. For metalloporphyrins, MD simulations can reveal crucial information about their structural flexibility, solvation dynamics, and the transport of small molecules to the metallic active site.
Ab initio quantum mechanical charge field molecular dynamics (QMCF-MD) simulations have been used to investigate the hydration behavior of Mn(II)-porphyrin in aqueous solutions, offering insights directly applicable to the Mn(III) system. acs.org These simulations show that the complex typically forms a five-coordinate structure, with one water molecule axially coordinated to the central manganese ion. The geometry is often a distorted square pyramid, indicating a relatively weak coordination of the axial water molecule. This weak binding leads to higher atomic fluctuations throughout the porphyrin structure compared to more strongly bound systems.
Dynamical analyses from these simulations include the calculation of mean residence times for solvent molecules in the coordination sphere and the velocity autocorrelation function, which relates to vibrational properties. acs.org Such studies have revealed that the manganese ion can inhibit the formation of hydrogen bonds between the porphyrin and surrounding water molecules. acs.org These dynamic properties are critical for understanding how the complex interacts with its environment, which in turn governs its catalytic activity and suitability for applications like chemical sensors.
Integration of Meso Tetratolylporphyrin Mn Iii Chloride in Advanced Materials
Fabrication and Characterization of Thin Films of Meso-tetratolylporphyrin-Mn(III)chloride
The generation of thin films is a critical step in harnessing the properties of this compound for practical devices. The choice of deposition technique directly influences the film's quality, structure, and ultimate performance.
Thermal Evaporation: This technique involves heating the porphyrin compound in a high vacuum environment until it sublimes and subsequently condenses onto a cooler substrate, forming a thin film. Studies on analogous compounds like 5,10,15,20-tetraphenyl-21H,23H-porphine manganese(III) chloride (MnTPPCl) have shown that thermal evaporation is a suitable method for producing chemically stable, nanocrystalline thin films. scispace.com This process is advantageous for creating stoichiometric films where the chemical structure of the porphyrin is preserved, as confirmed by Fourier Transform Infrared (FTIR) analysis. scispace.com
Matrix-Assisted Pulsed Laser Evaporation (MAPLE): The MAPLE technique is a "soft" deposition method particularly suited for delicate organic and polymeric materials, including metalloporphyrins. oatext.comoatext.com In this process, the material to be deposited, this compound, is dissolved in a volatile solvent to form a frozen target. A pulsed laser irradiates the target, causing the solvent to vaporize and gently carry the intact porphyrin molecules to the substrate. oatext.com This method avoids the thermal decomposition that can occur with direct laser ablation or less controlled heating methods. oatext.comoatext.com MAPLE has been successfully used to deposit nanostructured thin films of manganese metalloporphyrins onto substrates like gold screen-printed electrodes for sensor development. researchgate.net Research has demonstrated the potential for using MAPLE-deposited this compound films in the fabrication of sensors for detecting toxic compounds. chalcogen.ro
The performance of thin films is intrinsically linked to their surface structure and morphology. Advanced microscopy techniques are employed to characterize these features at the nanoscale.
Atomic Force Microscopy (AFM): AFM studies provide detailed topographical information about the film's surface. For this compound (MnTTPCl), AFM analysis revealed that bare films can form multilayers of triangular, plate-like shapes with uniform sizes around 380 nm. chalcogen.ro A significant finding is that the surface morphology changes upon interaction with analytes. For instance, after exposure to triphenylphosphine (B44618) oxide, the aggregates in the film become smaller (232-247 nm) and reorganize into distinct parallel rows. chalcogen.ro This change in morphology is a key mechanism for certain sensing applications.
X-ray Diffraction (XRD) and Fourier Transform Infrared (FTIR) Spectroscopy: Structural analysis using XRD on thermally evaporated films of the related MnTPPCl has shown that the films consist of nanocrystallites dispersed within an amorphous matrix. scispace.com FTIR analysis is crucial for confirming that the deposition process, such as thermal evaporation or MAPLE, does not chemically alter or decompose the porphyrin molecule. scispace.comresearchgate.net For MnTPPCl films, the characteristic infrared bands remain unchanged after deposition, indicating the preservation of the compound's molecular integrity. scispace.com
| Parameter | Bare MnTTPCl Film | MnTTPCl Film after Analyte Interaction | Source |
| Aggregate Shape | Multilayer of triangular plates | Smaller, reorganized aggregates | chalcogen.ro |
| Aggregate Size | ~380 nm | 232-247 nm | chalcogen.ro |
| Surface Arrangement | Uniform layers | Aggregates in parallel rows | chalcogen.ro |
Development of Hybrid Nanomaterials Incorporating this compound
To further enhance functionality, this compound can be integrated into hybrid materials, combining its molecular properties with the structural and chemical advantages of other nanomaterials.
Incorporating manganese porphyrins into robust, high-surface-area inorganic matrices like silica (B1680970) gels creates stable and reusable materials. The sol-gel method is a common technique for chemically binding porphyrins to a silica matrix. researchgate.net This process results in a heterogenized catalyst or sensing material that is easily handled and can be recovered from reaction mixtures. researchgate.net For example, manganese porphyrins bound to silica gels have demonstrated superior activity as oxidase models in the oxidation of adrenaline. nih.gov The silica support not only prevents the porphyrin molecules from leaching but can also influence the efficiency and selectivity of their catalytic or sensing functions. researchgate.net Such hybrid systems, which combine the binding properties of porphyrins with the stability of an inorganic framework, are being developed for advanced chemical sensor technology. acs.org
Hybrid materials combining transition metal complexes like this compound with gold nanoparticles (AuNPs) are an emerging class of materials with significant potential in sensing and catalysis. rsc.org Gold nanoparticles possess unique plasmonic properties and provide a high surface area for functionalization. The integration can be achieved through various synthetic methods that link the porphyrin to the surface of the gold nanoparticle. rsc.org While specific studies on MnTTPCl-AuNP hybrids are nascent, research on analogous systems, such as metallophthalocyanine-gold nanoconjugates and manganese-containing enzymes used to mediate AuNP synthesis, establishes a strong precedent. rsc.orgnih.gov These hybrid materials often exhibit enhanced or novel properties compared to their individual components, making them suitable for applications in electrochemical sensing, imaging, and therapy. rsc.org
Applications in Chemical Sensing
The ability of the central manganese ion in this compound to coordinate with various molecules, coupled with the strong optical absorption of the porphyrin ring, makes it an excellent candidate for chemical sensors. chalcogen.ro
Thin films and hybrid materials based on this compound have been developed for detecting a range of analytes. A notable application is the detection of toxic organophosphorus compounds like triphenylphosphine oxide. chalcogen.ro The sensing mechanism relies on the interaction between the analyte and the manganese porphyrin, which can be monitored through changes in the UV-Vis absorption spectrum. chalcogen.ro Specifically, as the concentration of triphenylphosphine oxide increases, the intensity of the porphyrin's Soret band decreases linearly, providing a quantitative measure of the analyte. chalcogen.ro This interaction also induces the previously mentioned morphological changes in the film that are observable by AFM. chalcogen.ro
Furthermore, related manganese porphyrins have shown promise for broader sensing applications. MAPLE-deposited films have been investigated for the electrochemical detection of the neurotransmitter dopamine (B1211576). researchgate.net Other research points to the potential of manganese porphyrins in detecting hydrogen peroxide (H₂O₂) and, in theoretical studies, various gases such as carbon monoxide (CO), sulfur dioxide (SO₂), and nitrogen dioxide (NO₂). nih.govrsc.org This versatility underscores the potential of this compound as a core component in the development of diverse and highly sensitive chemical sensors. rsc.org
| Sensor Material | Analyte Detected | Detection Principle | Source |
| MnTTPCl | Triphenylphosphine Oxide | UV-Vis Spectroscopy / AFM | chalcogen.ro |
| MAPLE-deposited Mn-Porphyrin Film | Dopamine | Cyclic Voltammetry | researchgate.net |
| Mn-Porphyrin Monolayer (Theoretical) | CO, SO₂, NO, NO₂ | Change in electrical conductivity/work function | rsc.org |
| Mn-TCPP-Silica Gel | Adrenaline | Catalytic Oxidation | nih.gov |
Optical Sensor Development for Specific Analytes (e.g., Ascorbic Acid, Triphenylphosphine Oxide)
This compound (MnTTPCl) serves as an effective sensitive species in optical sensors due to changes in its ultraviolet-visible (UV-Vis) absorption spectrum upon interaction with target analytes.
Triphenylphosphine Oxide Detection: Research has demonstrated the capability of MnTTPCl to detect traces of triphenylphosphine oxide, a toxic organophosphorus compound. chalcogen.ro The sensing mechanism is based on the interaction between the manganese porphyrin and the analyte, which can be monitored spectrophotometrically. When increasing concentrations of triphenylphosphine oxide in toluene (B28343) are added to a solution of MnTTPCl, a continuous decrease in the intensity of the Soret band at 477.5 nm is observed. chalcogen.ro The presence of two isosbestic points at 483 nm and 487 nm confirms the existence of equilibrium processes between the porphyrin complex and the triphenylphosphine oxide. chalcogen.ro This interaction is attributed to the strong affinity of the central manganese atom for both oxygen and phosphorus. chalcogen.ro
Atomic Force Microscopy (AFM) has been used to study the morphological changes of the MnTTPCl surface upon exposure to triphenylphosphine oxide. Bare MnTTPCl forms multilayered triangular plate-like aggregates with uniform sizes around 380 nm. After interaction with the analyte, the aggregates become smaller (232-247 nm) and align in parallel rows. chalcogen.ro
While the optical sensing of ascorbic acid with other materials is common, specific research detailing the use of this compound for this purpose through optical methods is not extensively documented in the reviewed literature.
Table 1: Optical Sensing of Triphenylphosphine Oxide with MnTTPCl
| Parameter | Observation | Significance |
|---|---|---|
| Sensing Method | UV-Vis Spectrophotometry | Monitors changes in the electronic absorption spectrum of MnTTPCl upon analyte binding. |
| Key Spectral Feature | Soret Band | Experiences a continuous decrease in intensity with increasing analyte concentration. chalcogen.ro |
| Isosbestic Points | 483 nm and 487 nm | Confirms direct interaction and the presence of two equilibrium processes between MnTTPCl and the analyte. chalcogen.ro |
| Morphological Change (AFM) | Aggregate size decreases from ~380 nm to ~240 nm and aligns in parallel rows. | Indicates a structural rearrangement of the porphyrin film upon interaction with triphenylphosphine oxide. chalcogen.ro |
Electrochemical Sensor Design (e.g., for Dopamine, Hydrogen Peroxide, Ascorbic Acid)
The electrocatalytic activity of manganese porphyrins, particularly the reversible Mn(III)/Mn(II) redox couple, is central to their use in electrochemical sensors. These sensors leverage the ability of the complex to facilitate the oxidation or reduction of analytes at lower potentials, thereby enhancing sensitivity and selectivity.
Hydrogen Peroxide (H₂O₂) Sensing: While studies may utilize slightly different meso-substituted manganese porphyrins, the principle remains consistent. For instance, sensors based on Mn(III) meso-tetra(N-methyl-4-pyridyl)porphyrin immobilized on glassy carbon electrodes have been developed for the non-enzymatic detection of H₂O₂. frontierspecialtychemicals.comresearchgate.net The sensor's function relies on the electrogenerated Mn(II) form of the porphyrin, which acts as the catalyst for H₂O₂ reduction. researchgate.net These biomimetic sensors achieve high sensitivity and low detection limits, demonstrating their effectiveness in complex biological samples like human serum. frontierspecialtychemicals.comresearchgate.net Research comparing various water-soluble Mn(III) porphyrins found that the nature of the meso-substituent significantly impacts electrocatalytic activity, with Mn(III) meso-tetra(N-methyl-4-pyridyl) porphyrin showing the highest sensitivity for H₂O₂ reduction. researchgate.net
Dopamine (DA) Sensing: The detection of the neurotransmitter dopamine is crucial, and manganese-based materials have shown promise in this area. While direct use of MnTTPCl is less common, studies on manganese-doped copper oxide (CuO:Mn) modified electrodes highlight the beneficial role of manganese. mdpi.com The presence of manganese enhances the electrocatalytic oxidation of dopamine, leading to a five-fold increase in sensitivity compared to undoped copper oxide electrodes. mdpi.com The optimal performance for these sensors is often observed at a specific pH, such as pH 5.0. mdpi.com The principle involves the material facilitating electron transfer from the dopamine molecule to the electrode surface, resulting in a measurable signal.
Ascorbic Acid (AA) Sensing: Electrochemical detection of ascorbic acid often faces challenges from interfering substances. Modified electrodes are designed to overcome this. Although specific data on MnTTPCl is limited, the broader class of metalloporphyrins and manganese oxides are known catalysts for AA oxidation. The general mechanism involves the modified electrode lowering the overpotential for AA oxidation, allowing for more sensitive detection. For example, sensors using a manganese(III) complex have been shown to effectively sense ascorbic acid, with the catalytic activity governed by the Mn(III)/Mn(II) redox couple. frontierspecialtychemicals.com
Table 2: Performance of Manganese Porphyrin-Based Electrochemical Sensors for H₂O₂
| Porphyrin Complex | Analyte | Detection Limit | Key Finding |
|---|---|---|---|
| Mn(III) meso-tetra(N-methyl-4-pyridyl) porphine (B87208) | Hydrogen Peroxide | 5.0 x 10⁻⁷ M | High sensitivity (1.8 A M⁻¹ cm⁻²) achieved at physiological pH 7.4. researchgate.net |
| Mn(III) meso-tetra(4-carboxyphenyl) porphine chloride | Hydrogen Peroxide | Not Specified | Electrocatalytic activity is dependent on pH and the presence of oxygen. researchgate.net |
Ion-Selective Electrodes Utilizing this compound
This compound and its close analogs act as effective ionophores in polymeric membranes for the potentiometric determination of various anions. The central manganese(III) ion provides a strong coordination site for the target ion, which is essential for the selective binding required in an ion-selective electrode (ISE).
Thiocyanate (SCN⁻) and Halide (Cl⁻, Br⁻) Ion Sensing: A thiocyanate-selective electrode has been developed using a closely related compound, 5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-porphyrinatomanganese(III) chloride [Mn(TMP)Cl], as the ionophore in a PVC membrane. researchgate.net This electrode exhibited excellent potentiometric sensitivity with a near-Nernstian slope of -58.7 mV/decade and a low detection limit. researchgate.net The selectivity of the electrode is influenced by the plasticizer used in the membrane and the pH of the solution. Similarly, meso-tetraphenylporphyrin manganese(III)-chloride has been incorporated as an ionophore in solid-contact electrodes for the detection of bromide ions. nih.gov Furthermore, manganese(III) tetraphenylporphyrin (B126558) chloride [Mn(TPP)Cl] has been used in silicone rubber matrices for the analysis of chloride in serum samples. capes.gov.br
Penicillin-G Sensing: An important application is the development of ISEs for pharmaceutical analysis. Electrodes sensitive to penicillin-G have been constructed using 5,10,15,20-tetraphenylporphyrinate manganese(III) chloride [Mn(TPP)Cl] as the electroactive material in a PVC membrane. nih.gov These electrodes demonstrate a stable and linear response to penicillin-G over a wide concentration range. The performance can be fine-tuned by including additives like sodium tetraphenylborate (B1193919) in the membrane composition, which can improve the response slope and reproducibility. nih.gov Such electrodes have been successfully integrated into sequential injection analysis (SIA) systems for automated pharmaceutical quality control. nih.gov
Table 3: Characteristics of Ion-Selective Electrodes Based on Manganese Porphyrins
| Ionophore | Target Analyte | Linear Range (mol/L) | Slope (mV/decade) | Reference |
|---|---|---|---|---|
| Mn(TMP)Cl | Thiocyanate (SCN⁻) | Not specified | -58.7 | researchgate.net |
| Mn(TPP)Cl (Type A Membrane) | Penicillin-G | 2 x 10⁻⁵ to 10⁻¹ | -59 | nih.gov |
| Mn(TPP)Cl (Type B Membrane*) | Penicillin-G | 5 x 10⁻⁵ to 10⁻¹ | -61 | nih.gov |
| meso-tetraphenylporphyrin manganese(III)-chloride | Bromide (Br⁻) | 1.0 × 10⁻⁶ to 1.0 × 10⁻² | Not Specified | nih.gov |
*Type B membrane includes sodium tetraphenylborate as an additive. nih.gov
Bioinorganic and Biomimetic Research with Meso Tetratolylporphyrin Mn Iii Chloride
Modeling of Enzyme Mechanisms (e.g., Oxidative Stress Related Enzymes, Cytochrome P450 Analogs)
The structural motif of Meso-tetratolylporphyrin-Mn(III)chloride, featuring a central manganese ion within a porphyrin ring, allows it to serve as a functional mimic for a range of metalloenzymes, most notably cytochrome P450 and superoxide (B77818) dismutase (SOD). researchgate.net
Cytochrome P450 Analogs:
Manganese porphyrins, including those with meso-aryl substituents like the tolyl groups, are well-established as catalysts that mimic the function of cytochrome P450 enzymes. researchgate.netnih.gov These enzymes are crucial in drug metabolism and the detoxification of foreign compounds, primarily through oxidation reactions. psu.edumanchester.ac.uk this compound and its analogs can catalyze a variety of P450-type reactions, such as the epoxidation of alkenes and the hydroxylation of alkanes. frontierspecialtychemicals.com The catalytic cycle of these mimics generally involves the formation of a high-valent manganese-oxo species, which is the active oxidant responsible for transferring an oxygen atom to the substrate. researchgate.net
Research on related manganese porphyrins, such as Mn(III) meso-Tetra(o-dichlorophenyl)porphine chloride, has demonstrated their efficacy in catalyzing monooxygenase-like oxidations of hydrocarbons using oxygen donors like hydrogen peroxide. frontierspecialtychemicals.com Furthermore, the catalytic prowess of these compounds is highlighted by their ability to perform challenging C-H oxidation reactions on complex molecules, mirroring the site-selectivity observed with liver P450 enzymes. nih.gov
Interactive Data Table: Catalytic Oxidation by a Functional Cytochrome P450 Mimic
This table presents data on the oxidation of various substrates using a manganese porphyrin catalyst, illustrating the types of reactions mimicked by compounds like this compound. The data is representative of the catalytic activity of this class of compounds.
| Substrate | Oxidant | Catalyst | Product(s) | Application |
| Cyclohexene (B86901) | PhIO | MnTAPP encapsulated in V-MCM-41 | Cyclohexene oxide, 2-Cyclohexen-1-ol, 2-Cyclohexen-1-one | Mimicking epoxidation and allylic oxidation |
| Styrene (B11656) | PhIO | MnTAPP encapsulated in V-MCM-41 | Styrene oxide, Benzaldehyde | Demonstrating selective epoxidation |
| Carbocyclic N-heterocycles | Peracetic Acid | Mn(CF3-PDP) | Hydroxylated metabolites | Drug metabolism studies |
Oxidative Stress Related Enzymes (Superoxide Dismutase Mimics):
Reactivity with Biological Substrates (e.g., Amino Acids, Ascorbic Acid)
The reactivity of this compound with biological substrates is a key area of investigation, providing insights into its potential biological effects and mechanisms of action.
Amino Acids:
The interaction of manganese porphyrins with amino acids can occur through various mechanisms, including coordination to the manganese center or oxidative modification of the amino acid side chains. While detailed kinetic studies on the reaction of this compound with specific amino acids are not extensively documented, research on related systems provides valuable parallels. For instance, the reactivity of quinones, which can be generated during oxidative processes, with amino acid residues like cysteine has been studied, revealing the formation of adducts. nih.govresearchgate.net Given the oxidative power of the high-valent manganese-oxo species formed by manganese porphyrins, it is plausible that this complex could oxidize susceptible amino acid residues such as cysteine, methionine, tryptophan, and tyrosine.
Ascorbic Acid:
The reaction with ascorbic acid (vitamin C) is of particular interest due to the antioxidant nature of this vitamin. Studies on other manganese porphyrins have shown that they can interact with ascorbic acid in a manner that can lead to the generation of reactive oxygen species (ROS). This process can involve the reduction of the Mn(III) center by ascorbic acid, followed by the reaction of the reduced manganese species with molecular oxygen to produce superoxide and subsequently hydrogen peroxide.
Interactions with Nucleic Acids and Oxidative DNA Degradation Studies
The interaction of synthetic porphyrins with DNA is a field of intense research, with implications for the development of DNA-targeting therapeutic agents.
Interactions with Nucleic Acids:
Cationic manganese porphyrins are known to bind to DNA, with the mode and affinity of binding being influenced by the peripheral substituents on the porphyrin ring and the ionic strength of the medium. nih.govbohrium.comelsevierpure.com While this compound is a neutral complex, its interaction with DNA is still possible, likely through non-intercalative modes such as groove binding. Studies on similar meso-tetraaryl porphyrins have indicated that the porphyrin ring itself plays a significant role in the interaction with DNA. mdpi.com The binding is often characterized by changes in the spectroscopic properties of the porphyrin upon addition of DNA. mdpi.com
Interactive Data Table: DNA Binding Parameters of a Cationic Manganese Porphyrin
This table shows the effect of ionic strength on the binding of a water-soluble manganese porphyrin, Mn(III)TMPyP, to DNA, providing a model for the types of interactions that can be studied with this compound.
| Porphyrin | Ionic Strength (M) | Binding Characteristics | Spectroscopic Observation | Reference |
| Mn(III)TMPyP | 0.01 | Aggregation at low DNA concentration, decomposition of aggregates at high DNA concentration | Changes in optical absorption and resonance light scattering | nih.govbohrium.comelsevierpure.com |
| Mn(III)TMPyP | 0.2 | No aggregation observed | Monomeric binding | nih.govbohrium.comelsevierpure.com |
Oxidative DNA Degradation Studies:
In the presence of an oxygen donor, such as hydrogen peroxide or potassium monopersulfate, manganese porphyrins can catalyze the oxidative cleavage of DNA. mdpi.com This process is believed to be mediated by a high-valent manganese-oxo species that can abstract hydrogen atoms from the deoxyribose sugar backbone of DNA, leading to strand scission. The primary sites of attack are often the C-H bonds of the deoxyribose unit, leading to the degradation of the sugar and release of the nucleic base. Studies with cationic manganese porphyrins have shown that hydroxylation at the C1' and C5' positions of the deoxyribose are key initial steps in the DNA cleavage mechanism. mdpi.com This reactivity underscores the potential of these compounds as chemical nucleases.
Future Directions and Emerging Research Avenues for Meso Tetratolylporphyrin Mn Iii Chloride
Exploration of Novel Synthetic Pathways for Highly Functionalized Derivatives
The exploration of novel synthetic pathways to create highly functionalized derivatives of meso-tetratolylporphyrin-Mn(III)chloride is a burgeoning area of research. The goal is to fine-tune the molecule's electronic and steric properties to enhance its performance in specific applications. Future research will likely focus on introducing a variety of functional groups to both the porphyrin core and the peripheral tolyl groups. For instance, the synthesis of ortho isomers of meso-tetrakis(N-alkylpyridyl)porphyrins and their subsequent manganese complexes has demonstrated how modifying peripheral groups can influence properties like lipophilicity and redox potential. rsc.org
A promising direction is the development of synthetic strategies for creating asymmetric porphyrins, where different functional groups are introduced at specific positions on the porphyrin ring. This targeted functionalization could lead to derivatives with highly specialized catalytic sites or specific binding properties. For example, the synthesis of isothiocyanate-functionalized manganese porphyrins has created platforms for bioconjugation, opening up possibilities for targeted therapeutic and diagnostic agents. mdpi.com
Advancement in Catalytic Efficiency and Selectivity for Complex Transformations
A significant area of future research lies in advancing the catalytic efficiency and selectivity of this compound for complex chemical transformations. While manganese porphyrins are known to catalyze various reactions, including the epoxidation of olefins and oxidative coupling, there is a continuous drive to improve their performance. frontierspecialtychemicals.com Research efforts will likely focus on mimicking the high efficiency and selectivity of natural enzymes like cytochrome P450.
One approach to enhancing catalytic activity is the development of electron-deficient porphyrin ligands, which can lead to more reactive metal centers. For example, fluorinated meso-tetraphenylporphyrinato-iron(III) complexes have shown high efficiency in oxidative coupling reactions. nih.gov Similar strategies could be applied to this compound to boost its catalytic prowess.
Investigations into the effect of axial ligands on the catalytic cycle are also crucial. The exchange of the axial chloride ligand for other ligands, such as triflate, has been shown to enhance the reactivity of porphyrin-metal complexes in oxidation reactions. nih.gov A systematic study of a wide range of axial ligands could lead to the discovery of new catalyst systems with superior performance for specific transformations.
Table 1: Comparison of Catalytic Performance of Manganese Porphyrins in Olefin Oxidation
| Catalyst | Olefin | Oxidant | Conversion (%) | Selectivity (%) |
| MnT(4-py)P(OAc) | Cyclohexene (B86901) | Tetra-n-butylammonium periodate | >95 | ~100 (epoxide) |
| MnT(2-py)P(OAc) | Cyclohexene | Tetra-n-butylammonium periodate | ~80 | ~98 (epoxide) |
| MnT(4-sulfonatophenyl)P | Styrene (B11656) | Tetra-n-butylammonium periodate | ~90 | ~85 (epoxide), ~15 (benzaldehyde) |
This table presents hypothetical data based on comparative studies of different manganese porphyrins to illustrate the direction of research in catalytic efficiency. researchgate.net
Development of Next-Generation Hybrid Materials for Optoelectronics and Energy Conversion
The unique optical and electronic properties of this compound make it an excellent candidate for incorporation into next-generation hybrid materials for optoelectronics and energy conversion. warshel.comwatsonnoke.com Future research will likely focus on the development of thin films, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs) incorporating this manganese porphyrin.
The construction of thin films for optoelectronic applications is a promising area. frontierspecialtychemicals.com Studies on doped manganese (III) phthalocyanine chloride films have shown that their optical and electrical properties can be tailored for use in devices. mdpi.com Similar research on this compound could lead to the development of new materials for organic solar cells, light-emitting diodes, and sensors.
The use of functionalized manganese porphyrins as building blocks for MOFs has already shown promise in catalysis. frontierspecialtychemicals.com Future work will likely explore the synthesis of MOFs and COFs with precisely controlled structures and pore environments for applications in energy conversion, such as photocatalytic water splitting and carbon dioxide reduction. researchgate.net The high porosity and tunable nature of these framework materials can enhance the accessibility of active sites and improve the efficiency of energy conversion processes.
Deeper Understanding of Reaction Mechanisms and Intermediate Species
A deeper understanding of the reaction mechanisms and the nature of intermediate species involved in catalysis by this compound is crucial for the rational design of more efficient catalysts. Future research will employ a combination of experimental and computational techniques to elucidate the intricate steps of catalytic cycles.
Key to this endeavor is the direct observation and characterization of transient intermediates, such as high-valent oxo-manganese species. For instance, studies on water-soluble manganese porphyrins have identified trans-dioxomanganese(V) and oxoaqua-manganese(IV) as key intermediates in oxidation reactions. nih.gov The kinetics of the formation and reaction of these species were studied using stopped-flow spectroscopy, providing valuable insights into the reaction mechanism. nih.gov
Future research will likely involve the use of advanced spectroscopic techniques to trap and characterize these elusive intermediates. Computational modeling, such as density functional theory (DFT), will also play a vital role in mapping out the energy landscapes of reaction pathways and predicting the properties of intermediate species.
Table 2: Characterized Intermediate Species in Manganese Porphyrin Catalyzed Reactions
| Intermediate Species | Oxidation State of Mn | Characterization Technique |
| Oxomanganese(IV) | +4 | Stopped-flow spectroscopy |
| Dioxomanganese(V) | +5 | Stopped-flow spectroscopy |
This table is based on findings from related manganese porphyrin systems. nih.gov
Application of Advanced In Situ Characterization Techniques
To gain a more comprehensive understanding of the structure-activity relationships of this compound, the application of advanced in situ characterization techniques is paramount. These techniques allow for the observation of the catalyst under actual reaction conditions, providing real-time information about its structural and electronic changes.
Future research will likely see the increased use of techniques such as in situ UV-Vis, Raman, and X-ray absorption spectroscopy (XAS) to monitor the catalyst during catalytic turnover. For example, femtosecond transient absorption spectroscopy has been used to investigate the photophysical properties of tetraphenylporphyrin (B126558) manganese(III) chloride in various solvents, providing insights into the lifetimes of its excited states. sioc-journal.cn
Hirshfeld surface analysis, a computational tool, has been employed to analyze various intermolecular interactions in meso-tetratolylporphyrins, revealing how crystal packing can influence the molecule's geometry. researchgate.net The combination of such advanced experimental and computational techniques will be instrumental in unraveling the complex behavior of this compound and guiding the design of future materials with enhanced functionalities.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing meso-tetratolylporphyrin-Mn(III)chloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves metallation of a free-base meso-tetratolylporphyrin ligand with MnCl₂ under acidic reflux conditions. Key steps include:
Ligand Synthesis : Condensation of pyrrole with 4-methylbenzaldehyde in propionic acid at ~140°C to form the free-base porphyrin .
Metallation : Stirring the porphyrin ligand with MnCl₂ in a solvent like DMF or methanol under reflux, often with HCl to promote metal insertion .
Purification : Column chromatography (silica gel) or recrystallization to isolate the Mn(III) complex.
- Critical Factors : Reaction time (5–24 hours), molar excess of MnCl₂ (2–10×), and pH control (pH ~2) significantly impact metallation efficiency. Yields range from 70–96% depending on alkylation and purification protocols .
Q. How is this compound characterized structurally and electronically?
- Methodological Answer :
- UV-Vis Spectroscopy : Strong Soret band (~470 nm) and Q-bands (550–600 nm) confirm π-π* transitions characteristic of metalloporphyrins .
- EPR : Mn(III) in a high-spin d⁴ configuration shows a sextet signal (g ~2.0) due to hyperfine coupling with the Mn nucleus .
- Elemental Analysis : Matches calculated C, H, N, and Cl content (e.g., C₄₈H₃₆ClMnN₄) .
- X-ray Crystallography : Resolves Mn–N bond distances (~1.98 Å) and porphyrin planarity .
Q. What catalytic applications are reported for this compound?
- Methodological Answer : The compound is used in oxidation catalysis, e.g., alkene epoxidation and amine oxidation.
- Experimental Design : Reactions often employ PhIO or H₂O₂ as oxidants in solvents like acetonitrile. Kinetic studies monitor substrate conversion via GC or UV-Vis .
- Mechanistic Insight : Mn(III) activates oxidants to form high-valent Mn(V)=O intermediates, enabling oxygen transfer to substrates .
Advanced Research Questions
Q. How do substituents on the meso-tolyl groups affect catalytic activity and electronic properties?
- Methodological Answer :
- Comparative Studies : Electron-donating groups (e.g., -OCH₃) enhance Mn(III)/Mn(V) redox potentials, increasing oxidation rates. Electron-withdrawing groups (e.g., -NO₂) reduce activity .
- Data Table :
| Substituent | Redox Potential (mV vs SCE) | Epoxidation Yield (%) |
|---|---|---|
| -CH₃ | 650 | 85 |
| -OCH₃ | 720 | 92 |
| -NO₂ | 580 | 68 |
| Data adapted from . |
- Synthetic Strategy : Functionalize porphyrins via Suzuki-Miyaura cross-coupling or nucleophilic substitution .
Q. How can conflicting data on catalytic efficiency in different solvent systems be resolved?
- Methodological Answer :
- Case Study : Discrepancies in H₂O₂-driven epoxidation yields (acetonitrile vs dichloromethane) arise from solvent polarity and oxidant stability.
- Troubleshooting :
Monitor oxidant decomposition via iodometric titration .
Use additives (e.g., imidazole) to stabilize Mn intermediates in nonpolar solvents .
- Contradiction Analysis : Conflicting reports may stem from unaccounted trace water in "anhydrous" solvents, altering reaction pathways .
Q. What advanced techniques optimize the synthesis of chiral derivatives for asymmetric catalysis?
- Methodological Answer :
- Chiral Induction : Attach chiral auxiliaries (e.g., binaphthyl groups) to the porphyrin periphery via Sonogashira coupling .
- Characterization : Circular dichroism (CD) and X-ray crystallography verify chirality .
- Challenges : Steric hindrance from bulky groups reduces metallation efficiency. Mitigate by using milder conditions (e.g., room temperature, prolonged reaction times) .
Data Contradiction and Validation
Q. Why do some studies report Mn(III) porphyrins as ineffective in aqueous media, while others show high activity?
- Methodological Answer :
- Key Variables : Aqueous stability depends on axial ligand identity. Mn(III) complexes with labile Cl⁻ ligands dissociate in water, deactivating the catalyst.
- Solution : Use water-stable derivatives with strongly bound axial ligands (e.g., -SO₃H groups on the porphyrin ring) .
- Validation : Compare cyclic voltammetry in aqueous vs organic media to assess ligand lability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
